molecular formula C18H13Cl2N3O2 B2447296 2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 922837-36-3

2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2447296
CAS No.: 922837-36-3
M. Wt: 374.22
InChI Key: QKZTUAJFNSZVDP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzamide ring, and a methoxypyridazinyl group attached to the phenyl ring

Scientific Research Applications

2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Methoxypyridazinyl Intermediate: The methoxypyridazinyl group is synthesized by reacting 6-methoxypyridazine with appropriate reagents under controlled conditions.

    Coupling Reaction: The methoxypyridazinyl intermediate is then coupled with 3-aminophenylbenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Chlorination: The final step involves the chlorination of the benzamide ring at the 2 and 5 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
  • 2,3-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
  • 2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

Uniqueness

2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the methoxypyridazinyl group

Properties

IUPAC Name

2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c1-25-17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)14-10-12(19)5-6-15(14)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZTUAJFNSZVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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